![molecular formula C13H13NO3 B1276618 2-(3-Acetyl-1H-indol-1-YL)propanoic acid CAS No. 869947-43-3](/img/structure/B1276618.png)
2-(3-Acetyl-1H-indol-1-YL)propanoic acid
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Overview
Description
2-(3-Acetyl-1H-indol-1-YL)propanoic acid, or 2-AIPA, is a naturally occurring organic compound that has a variety of applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and other organic solvents. 2-AIPA is a derivative of indole, which is a nitrogen-containing heterocyclic compound found in many natural products. This compound has been studied extensively for its potential therapeutic applications, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Antiviral Applications
2-(3-Acetyl-1H-indol-1-YL)propanoic acid: derivatives have shown promise as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The indole nucleus, which is part of the compound’s structure, plays a crucial role in binding with high affinity to multiple receptors, aiding in the development of new therapeutic agents.
Anti-inflammatory and Analgesic Activities
Indole derivatives, including those related to 2-(3-Acetyl-1H-indol-1-YL)propanoic acid , have been found to possess anti-inflammatory and analgesic activities . These properties are comparable to those of well-known drugs like indomethacin and celecoxib, suggesting potential for the development of new pain management therapies.
Anticancer Potential
The indole moiety is a significant component in many compounds with anticancer properties. Research indicates that indole derivatives can be effective in treating various cancer cells, offering a pathway for the development of novel oncological treatments .
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against a broad range of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis .
Antidiabetic Effects
The indole nucleus, present in 2-(3-Acetyl-1H-indol-1-YL)propanoic acid , has been associated with antidiabetic effects. This opens up possibilities for the compound to be used in the synthesis of new medications aimed at managing diabetes .
Antimalarial Activity
Indole derivatives have been identified as potential antimalarial agents. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them valuable for further research in this area .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUHECCDUKQQNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424611 |
Source
|
Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetyl-1H-indol-1-YL)propanoic acid | |
CAS RN |
869947-43-3 |
Source
|
Record name | 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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